molecular formula C7H8O3S B7828254 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Cat. No. B7828254
M. Wt: 172.20 g/mol
InChI Key: LQTAAFIWISIMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Functionalization and Synthesis

  • Methyl thiophene-2-carboxylate and its derivatives have been utilized in synthetic chemistry for the preparation of long-chain esters with remote hydroxyl and carboxyl groups, including pharmaceutical agents and inhibitory agents of spore germination (Yang et al., 2000).
  • The synthesis of 5-functionalized thieno[2,3-d]pyrimidines, including various ester and amide functionalities, starting from appropriately substituted thiophene precursors, demonstrates the utility of these compounds in heterocyclic chemistry (Wilding et al., 2015).

Chemical Reactions and Derivatives

  • Methyl 3-hydroxythiophene-2-carboxylate is involved in the formation of thiophene-2,4-diols and subsequently in the creation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
  • Synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles has been reported, illustrating the versatility of thiophene derivatives in synthesizing novel heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

Biological Applications and Metabolism

  • Methyl 2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate and its derivatives have been studied for their tumor-selective properties, showing potential as anti-cancer agents (Thomas et al., 2014).
  • The microbial metabolism of thiophen-2-carboxylate, using it as a sole source of carbon, energy, and sulfur for growth, has been investigated, indicating its biodegradability and potential environmental impact (Cripps, 1973).

Analytical and Spectrophotometric Uses

  • Synthesis and study of azo-dyes based on thiophendiazonium salts, including methyl thiophene carboxylates, have been conducted for potential applications in spectrophotometry and analytical chemistry (Barabash et al., 2020).

properties

IUPAC Name

methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTAAFIWISIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.430 g, 9.040 mmol) in anhydrous methanol (140 ml) concentrated sulfuric acid (88.7 mg, 0.904 mmol) was added, and the mixture was heated under reflux for 40 hrs. After cooling to 0° C., sodium carbonate (300 mg) was added, and the mixture was concentrated to about 50 ml under reduced pressure. Saturated brine was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.444 g, yield 92.7%) as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
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